molecular formula C6H8BNO2 B1199585 3-Aminophenylboronic acid CAS No. 30418-59-8

3-Aminophenylboronic acid

Cat. No. B1199585
CAS RN: 30418-59-8
M. Wt: 136.95 g/mol
InChI Key: JMZFEHDNIAQMNB-UHFFFAOYSA-N
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Description

3-Aminophenylboronic acid (3-APBA) is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a boronic acid derivative of 3-aminophenol, a compound that can be used in the synthesis of a variety of compounds. 3-APBA has been used for over a century as a component in the synthesis of pharmaceuticals and other compounds. It is a versatile compound that can be used to synthesize a variety of compounds, including drugs, dyes, and polymers.

Scientific Research Applications

Fluorescent Determination of Hypochlorite

APBA-functionalized molybdenum disulfide quantum dots (B-MoS2 QDs) exhibit strong fluorescence and are used for the detection of hypochlorite, an important reactive oxygen species. This method is significant for monitoring hypochlorite levels in various industries, including water treatment and food preservation, due to its role in microorganism growth control .

Glucose Sensing

APBA has been utilized to create non-enzymatic impedimetric sensors for glucose detection. These sensors are based on APBA-functionalized screen-printed carbon electrodes and are capable of detecting glucose at very low concentrations, which is crucial for managing diabetes and other health conditions related to glucose levels .

Protein Immobilization

The compound is used in the synthesis of complexing reagents for protein immobilization on chromatographic supports. This application is essential for biochemical research and analytical methods, where immobilized proteins play a critical role in the separation and analysis of complex mixtures .

Suzuki-Miyaura Cross-Coupling

In organic chemistry, APBA is a reagent used for Suzuki-Miyaura cross-coupling reactions. This application is pivotal for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Antivirulence Drug Synthesis

APBA is involved in the preparation of Gram-positive antivirulence drugs. These drugs target the virulence factors of pathogens rather than their viability, reducing the development of antibiotic resistance .

Sedative Regioisomer Synthesis

As a reagent, APBA is used in the synthesis of regioisomers of sedatives like Zaleplon. This application is significant in the pharmaceutical industry for the development of new therapeutic agents .

Glucose-Sensitive Nanoparticles

APBA is used to form amphiphilic random glycopolymer nanoparticles, which are potential candidates for glucose-sensitive matrices. Such nanoparticles can be used for targeted drug delivery systems, especially for conditions that require regulated glucose response .

Quantum Dot Synthesis

The compound is instrumental in the synthesis of quantum dots, which are used for various applications, including electronics, photovoltaics, and bio-imaging. The functionalization with APBA enhances the quantum dots’ properties for specific applications .

properties

IUPAC Name

(3-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZFEHDNIAQMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

280563-63-5
Record name Poly(3-aminophenylboronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280563-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID10867227
Record name 3-Aminophenylboronic acid
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Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophenylboronic acid

CAS RN

30418-59-8, 66472-86-4
Record name 3-Aminophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30418-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzeneboronic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenylboric acid hemisulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenylboronic acid
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Record name (m-aminophenyl)metaboric acid
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Record name 3-AMINOPHENYLBORONIC ACID
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Synthesis routes and methods I

Procedure details

The reaction scheme is illustrated in FIG. 6. FIG. 7 shows IR spectra of the reactants sulfo-NHS-biotin (top) and m-aminophenylboronic acid (middle), and the non-purified reaction mixture after stirring (bottom), comprising the reaction product (i.e. the compound with formula (II)). The bottom spectrum shows an additional vibration at about 1685 cm-1 (indicated with an arrow in FIG. 7) which can be attributed to the amide bond formed between biotin and m-aminophenylboronic acid.
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromonaphthalene 1, magnesium powder in THF is irradiated for 15 min to produce Grignard reagent 2 which reacts with tributyl borate to yield the boronic ester 3. Hydrolysis of 3 with aqueous sulfuric acid affords 1-naphthalene boronic acid 4 (Song, Y; Ding, Z; Wang, Q; Tao, F. Syn. Comm. 1998, 28, 3757, WO 9964428).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-aminophenylboronic acid interact with its target molecules?

A1: 3-Aminophenylboronic acid primarily interacts with its target molecules through the formation of reversible covalent bonds with cis-diol groups. [, , , ] This interaction is particularly relevant for targeting saccharides, glycoproteins, and other molecules containing cis-diol structures. [, , , ]

Q2: What are the downstream effects of 3-APBA binding to its targets?

A2: The downstream effects are dependent on the specific target and application. For instance, binding to glycoproteins can lead to their capture and enrichment for proteomics research. [] In sensing applications, binding events can trigger changes in fluorescence, electrochemical properties, or other detectable signals. [, , , ]

Q3: What is the molecular formula and weight of 3-APBA?

A3: The molecular formula of 3-APBA is C6H8BNO2, and its molecular weight is 136.94 g/mol.

Q4: What spectroscopic data is available for 3-APBA?

A4: Characterization studies frequently employ Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (XRD), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) to analyze 3-APBA and its derivatives. [, , , , ]

Q5: What is the stability of 3-APBA under various conditions?

A5: 3-APBA exhibits good stability in a wide range of organic solvents. [] Its polymerization behavior and stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. [, , , ]

Q6: In what applications is the material compatibility of 3-APBA important?

A6: Material compatibility is crucial in applications like biosensing, drug delivery, and tissue engineering where 3-APBA is integrated into devices, carriers, or scaffolds. [, , ]

Q7: Does 3-APBA exhibit any catalytic properties?

A7: While 3-APBA itself might not be a catalyst in the traditional sense, its incorporation into materials can facilitate specific reactions. For example, 3-APBA functionalized graphene oxide has been used as a carbocatalyst in the polymerization of 3-APBA itself. []

Q8: What are some applications where the specific binding properties of 3-APBA are utilized?

A8: 3-APBA is employed in applications such as:

  • Selective capture and detection of molecules with cis-diol groups: This includes sugars like glucose and fructose [, ], glycoproteins [], and even specific drugs like diethylstilbestrol (DES). []
  • Controlled drug release systems: 3-APBA-containing polymers can release insulin in a glucose-responsive manner, showing potential for self-regulating drug delivery. []
  • Biomimetic sensors: 3-APBA-based molecularly imprinted polymers (MIPs) can selectively recognize and detect specific molecules, such as glycoproteins. []

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